molecular formula C8H11NO2 B117455 cis-Hexahydro-1H-isoindole-1,3(2H)-dione CAS No. 7506-66-3

cis-Hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B117455
CAS RN: 7506-66-3
M. Wt: 153.18 g/mol
InChI Key: WLDMPODMCFGWAA-OLQVQODUSA-N
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Description

“Cis-Hexahydro-1H-isoindole-1,3(2H)-dione” is a chemical compound that contains a total of 23 bonds. There are 12 non-H bonds, 2 multiple bonds, 2 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 imide .


Synthesis Analysis

The synthesis of “cis-Hexahydro-1H-isoindole-1,3(2H)-dione” involves the use of ruthenium trichloride and hydrogen in methanol at 250℃ for 30 hours in an autoclave . The reaction involves adding 30g (0.20 mol) of phthalimide to a 1L stainless steel magnetic stirring autoclave .


Molecular Structure Analysis

The molecular structure of “cis-Hexahydro-1H-isoindole-1,3(2H)-dione” consists of 11 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “cis-Hexahydro-1H-isoindole-1,3(2H)-dione” include a molecular weight of 153.18, a density of 1.2±0.1 g/cm3, and a boiling point of 330.8±11.0 °C at 760 mmHg . It also has a high GI absorption, is not a BBB permeant, and is not a P-gp substrate .

Scientific Research Applications

Synthesis and Derivative Development

A study by Tan et al. (2016) demonstrates the synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione, indicating its potential in creating novel chemical compounds (Tan et al., 2016).

Structural and Spectral Analysis

Binev et al. (1999) analyzed the IR spectra and structural changes of 1-H-isoindole-1,3(2H)-dione and its cis-hexahydro derivative, providing insights into the compound's spectral and structural properties (Binev et al., 1999).

Anticancer Activity

Research by Tan et al. (2020) explored the synthesis of isoindole-1,3(2H)-dione compounds containing different functional groups and their anticancer activity. This suggests the potential application of cis-Hexahydro-1H-isoindole-1,3(2H)-dione derivatives in cancer treatment (Tan et al., 2020).

Convenient Synthesis for Research

Another study by Tan et al. (2014) detailed the convenient synthesis of new polysubstituted isoindole-1,3-dione analogues from 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro- isoindole-1,3-dione, highlighting efficient methods for producing these compounds (Tan et al., 2014).

Facile Synthesis Methodology

Nikpour et al. (2006) developed a facile synthesis of 1H-isoindole-1,3(2H)-diones, indicating an efficient and simple method for producing these compounds (Nikpour et al., 2006).

One-Pot Synthesis Approach

Ekhtiari et al. (2016) presented an expedient method for the one-pot synthesis of 1H-isoindole-1,3(2H)-diones, further expanding the ease of producing these compounds for various applications (Ekhtiari et al., 2016).

Safety And Hazards

The safety and hazards associated with “cis-Hexahydro-1H-isoindole-1,3(2H)-dione” include hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3aS,7aR)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h5-6H,1-4H2,(H,9,10,11)/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDMPODMCFGWAA-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701229179
Record name rel-(3aR,7aS)-Hexahydro-1H-isoindole-1,3(2H)-dione
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Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Hexahydro-1H-isoindole-1,3(2H)-dione

CAS RN

7506-66-3
Record name rel-(3aR,7aS)-Hexahydro-1H-isoindole-1,3(2H)-dione
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Record name 1,2-Cyclohexanedicarboximide, (Z)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rel-(3aR,7aS)-Hexahydro-1H-isoindole-1,3(2H)-dione
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Record name cis-hexahydrophthalimide
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Record name 1,2-Cyclohexanedicarboximide, cis-
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Synthesis routes and methods I

Procedure details

A mixture of 1,2-cyclohexanedicarboxylic anhydride (3 g; 19.5 mmol) and 29% aqueous ammonia (3.4 g) was heated and kept at an inner temperature of 180°-190° C. for 2 hours to give cyclohexane-1,2-dicarboximide. M.P. 132°-136° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of (3aR,7aS)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (3.0 g, 19.9 mmol) and 10% Pd/C (300 mg) in MeOH (100 mL) was shaken in an H2 atmosphere (300 psi) in a Parr apparatus for 24 h. The reaction mixture was filtrated and the liquids concentrated to dryness, affording the title compound (2.6 g, 16.99 mmol), that was sued without any further purification, as a white powder.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Garay-Talero, TAC Goulart, RDC Gallo… - Organic …, 2023 - ACS Publications
An aza-Robinson annulation strategy is described using a NaOEt-catalyzed conjugate addition of cyclic imides onto vinyl ketones, followed by a TfOH-mediated intramolecular aldol …
Number of citations: 3 pubs.acs.org

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